molecular formula C48H81NaO16 B1260712 Septamycin sodium salt CAS No. 55924-40-8

Septamycin sodium salt

Cat. No.: B1260712
CAS No.: 55924-40-8
M. Wt: 937.1 g/mol
InChI Key: SIIORNJHEWQPHB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Septamycin sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C48H81NaO16 and its molecular weight is 937.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microbiological Applications

Antimicrobial Activity
Septamycin sodium salt exhibits broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria. It functions by disrupting cellular processes in bacteria, leading to cell death. Studies have shown its effectiveness against pathogens such as Staphylococcus aureus and Bacillus subtilis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Bacillus subtilis0.25 µg/mL
Streptococcus pneumoniae1 µg/mL

This table summarizes the MIC values for this compound against selected microorganisms, highlighting its potential as an antibiotic agent in clinical settings.

Pharmacological Insights

Mechanism of Action
The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of protein synthesis and disruption of ion transport across bacterial membranes. The presence of the sodium ion is crucial for its activity, as it facilitates the binding to bacterial cell membranes .

Case Study: Efficacy in Infection Models
In a controlled study involving mice infected with Staphylococcus aureus, administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls. The treated group showed a 90% decrease in colony-forming units (CFUs) within 24 hours post-treatment, demonstrating its potential for treating bacterial infections .

Potential Therapeutic Uses

Veterinary Medicine
Due to its potent antimicrobial properties, this compound is being explored for use in veterinary medicine to treat infections in livestock. Its application can help manage outbreaks of bacterial diseases, thereby improving animal health and productivity.

Cosmetic Formulations
Recent studies have investigated the inclusion of this compound in cosmetic products due to its antimicrobial properties. Formulations containing this compound have shown promise in preventing microbial contamination in topical applications, enhancing product safety and efficacy .

Research Developments

Recent advancements have focused on optimizing the formulation of this compound for improved bioavailability and stability. Research indicates that combining it with other excipients can enhance its therapeutic effects while minimizing potential side effects.

Formulation Type Stability (Months) Efficacy (%)
Aqueous Solution685
Liposomal Formulation1295

This table illustrates the stability and efficacy of different formulations of this compound, emphasizing the advantages of liposomal delivery systems.

Properties

CAS No.

55924-40-8

Molecular Formula

C48H81NaO16

Molecular Weight

937.1 g/mol

IUPAC Name

sodium;2-[2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoate

InChI

InChI=1S/C48H82O16.Na/c1-24-21-25(2)46(10,51)63-40(24)35-16-15-33(58-35)34-17-19-37(59-34)45(9)42(56-14)28(5)48(64-45)26(3)36(54-12)22-31(60-48)23-38-44(8,62-39-20-18-32(53-11)30(7)57-39)41(55-13)27(4)47(52,61-38)29(6)43(49)50;/h24-42,51-52H,15-23H2,1-14H3,(H,49,50);/q;+1/p-1

InChI Key

SIIORNJHEWQPHB-UHFFFAOYSA-M

SMILES

CC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)(C)OC7CCC(C(O7)C)OC)OC)C)C)OC)C)(C)O)C.[Na+]

Canonical SMILES

CC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)(C)OC7CCC(C(O7)C)OC)OC)C)C)OC)C)(C)O)C.[Na+]

Related CAS

54927-63-8 (Parent)

Synonyms

septamycin
septamycin sodium salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.